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Introduction

The Kelch-like ECH-associated protein 1 (Keapl) is a critical negative regulator of the
transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions,
Keapl targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby
maintaining low intracellular levels of Nrf2.[1][2] However, under conditions of oxidative or
electrophilic stress, reactive cysteine residues within Keapl are modified, leading to a
conformational change that disrupts the Keapl-Nrf2 interaction. This allows Nrf2 to translocate
to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the
transcription of a suite of cytoprotective genes.[1][2]

Inhibitors of the Keapl-Nrf2 protein-protein interaction (PPI), such as Keap1-IN-1, represent a
promising therapeutic strategy for diseases associated with oxidative stress. By preventing
Keapl from binding to Nrf2, these inhibitors mimic the effects of cellular stress, leading to the
activation of the Nrf2 pathway and the upregulation of antioxidant defenses. This document
provides detailed protocols for in vitro assays designed to characterize the activity of Keap1-IN-
1 and similar small molecule inhibitors.

Keapl-Nrf2 Signaling Pathway

The Keapl-Nrf2 signaling pathway is a key regulator of cellular homeostasis. Under normal
conditions, Keapl sequesters Nrf2 in the cytoplasm and facilitates its degradation. When the
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interaction is disrupted by inhibitors like Keap1-IN-1, Nrf2 is stabilized and activates the
expression of antioxidant genes.
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Caption: Keap1-Nrf2 signaling pathway and the mechanism of Keap1-IN-1 inhibition.

Data Presentation: In Vitro Activity of Keapl
Inhibitors

The following table summarizes the in vitro activity of representative Keap1-Nrf2 protein-protein
interaction inhibitors determined by various biochemical assays. This data is provided for
comparative purposes to contextualize the expected potency of Keap1-IN-1.
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Compound Assay Type IC50 (nM) Reference
Keapl-Nrf2-IN-8 FP 64.5 [3]
Keapl-Nrf2-IN-8 TR-FRET 14.2 [3]
Keapl-Nrf2-IN-14 (undisclosed) 75 [4]
ML334 (positive

FP 1090 [5]
control)
KP-1 FP 740 [6]

Experimental Protocols

Fluorescence Polarization (FP) Assay for Keap1-Nrf2

Interaction

This assay measures the disruption of the Keapl-Nrf2 interaction by a test compound, such as

Keap1-IN-1. The principle is based on the change in polarization of a fluorescently labeled Nrf2

peptide upon binding to the larger Keapl protein. Small, unbound peptides tumble rapidly in

solution, resulting in low fluorescence polarization. When bound to the larger Keap1l, the

tumbling is slower, leading to higher polarization. Inhibitors that disrupt this interaction will

cause a decrease in fluorescence polarization.[7][8]

Experimental Workflow:

Prepare Reagents Disp:
(Keapl, FITC-Nrf2 peptide, Buffer, Keap1-IN-1)

Read Fluorescence Polarization Analyze Data
(Ex: 485 nm, Em: 535 nm) (Calculate % Inhibition, 1C50)
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Caption: Workflow for the Keap1-Nrf2 Fluorescence Polarization assay.

Materials and Reagents:

o Keapl Protein (Kelch domain): Purified recombinant protein.
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o Fluorescently Labeled Nrf2 Peptide: FITC-labeled 9-mer Nrf2 peptide (e.g., FITC-
LDEETGEFL-NH2).[6]

e Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NacCl, 50 uM EDTA, 0.005% Tween-20.[6]
e Test Compound: Keapl1-IN-1 dissolved in DMSO.
o Microplates: Black, non-binding surface 384-well plates.
» Plate Reader: Capable of measuring fluorescence polarization.
Protocol:
» Reagent Preparation:
o Prepare a 2X working solution of Keapl protein (e.g., 400 nM) in Assay Buffer.
o Prepare a 2X working solution of FITC-Nrf2 peptide (e.g., 20 nM) in Assay Buffer.[6]

o Prepare serial dilutions of Keap1-IN-1 in Assay Buffer containing a constant percentage of
DMSO (e.g., 1%).

e Assay Procedure (for a 40 pL final volume):[6]

o Add 10 pL of the Keap1-IN-1 serial dilutions or control (Assay Buffer with DMSO) to the
wells of the 384-well plate.

o Add 10 pL of the 2X FITC-Nrf2 peptide solution to all wells.
o Add 10 pL of Assay Buffer to the "blank" and "negative control" wells.

o Initiate the binding reaction by adding 10 pL of the 2X Keapl protein solution to the "test
inhibitor" and "positive control” wells.

o The final concentrations in the assay wells will be, for example, 100 nM Keapl and 5 nM
FITC-Nrf2 peptide.

¢ |ncubation and Measurement:
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o Cover the plate and incubate at room temperature for 30 minutes, protected from light.[6]

o Measure the fluorescence polarization on a plate reader with excitation at ~485 nm and
emission at ~535 nm for FITC.

o Data Analysis:

o The percentage of inhibition is calculated using the following formula: % Inhibition = 100 *
(1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:

= mP_sample is the millipolarization value of the test well.
= mP_min is the millipolarization value of the free FITC-Nrf2 peptide (negative control).

» mP_max is the millipolarization value of the Keapl-bound FITC-Nrf2 peptide (positive
control).

o Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to
a sigmoidal dose-response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay

HTRF assays are another robust method for studying protein-protein interactions and are well-
suited for high-throughput screening.[9][10] This assay format combines Fluorescence
Resonance Energy Transfer (FRET) with time-resolved measurement, which minimizes
background fluorescence and increases sensitivity.[11][12]

Assay Principle:

A terbium (Tb)-labeled anti-His antibody serves as the FRET donor, which binds to a His-
tagged Keapl protein. A fluorescein isothiocyanate (FITC)-labeled Nrf2 peptide acts as the
FRET acceptor. When the Keapl-Nrf2 complex forms, the donor and acceptor are in close
proximity, resulting in a high FRET signal. Inhibitors that disrupt this interaction cause a
decrease in the FRET signal.[9]

Experimental Workflow:
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Caption: Workflow for the Keapl-Nrf2 HTRF assay.

Materials and Reagents:

His-tagged Keapl Protein (Kelch domain): Purified recombinant protein.
o FITC-labeled Nrf2 Peptide: (e.g., FITC-9mer Nrf2 peptide amide).[9]
e Tb-labeled Anti-His Antibody: FRET donor.

o Assay Buffer: As per manufacturer's recommendation or a buffer like the one used for the FP
assay.

o Test Compound: Keapl1-IN-1 dissolved in DMSO.
e Microplates: Low-volume, white 384-well plates.
o Plate Reader: HTRF-compatible plate reader.
Protocol:

o Reagent Preparation:

o Prepare working solutions of His-Keapl, FITC-Nrf2 peptide, and Keap1-IN-1 in Assay
Buffer. Optimal concentrations should be determined empirically, but starting
concentrations can be guided by published data.[9]

o Prepare the Tbh-anti-His antibody detection solution according to the manufacturer's
instructions.

o Assay Procedure (example volumes):

o Add 5 pL of Keap1-IN-1 serial dilutions or control to the wells.
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o Add 5 pL of a mixture of His-Keapl and FITC-Nrf2 peptide.

o Add 10 pL of the Th-anti-His antibody detection solution.

¢ |ncubation and Measurement:

o Incubate the plate at room temperature for the time recommended by the assay kit
manufacturer or as optimized (e.g., 1-5 hours).[9]

o Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm
(acceptor) and 620 nm (donor) with excitation at ~340 nm.

e Data Analysis:
o Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
o Normalize the data to positive and negative controls.

o Plot the normalized response against the logarithm of the inhibitor concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The described in vitro assays, Fluorescence Polarization and Homogeneous Time-Resolved
Fluorescence, provide robust and reliable methods for characterizing the inhibitory activity of
Keap1-IN-1 on the Keapl1-Nrf2 protein-protein interaction. These protocols can be adapted for
high-throughput screening of compound libraries to identify novel Keap1l inhibitors and for
detailed mechanistic studies of lead compounds. Accurate determination of the potency (e.g.,
IC50) of inhibitors like Keap1-IN-1 is a critical step in the drug discovery and development
process for novel therapeutics targeting oxidative stress-related diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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